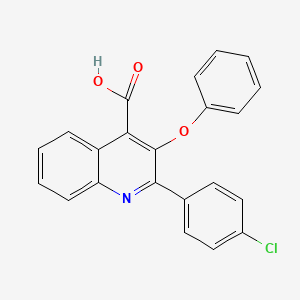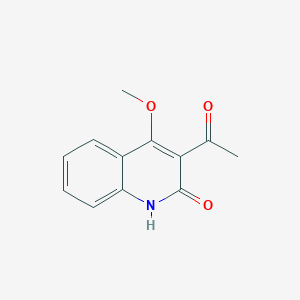
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role in Acrylic Bone Cements
The compound's role as an amine activator in the curing of acrylic resins, particularly in biomedical applications such as denture resins or acrylic bone cements, is noteworthy. The temperature of the surroundings significantly influences the curing parameters of cements prepared with specific amines, highlighting the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez et al., 1998).
Environmental Impact of Fluorinated Alternatives
The environmental presence and impact of fluorinated compounds, including alternatives to per- and polyfluoroalkyl substances (PFASs), are of significant concern. Novel fluorinated alternatives like HFPO-DA, HFPO-TA, and 6:2 Cl-PFESA have become dominant global pollutants. These substances exhibit systemic multiple organ toxicities and may have comparable or more severe potential toxicity than legacy PFASs, indicating their environmental harm (Wang et al., 2019).
Biopolymer Modification
The chemical modification of xylan, a biopolymer, involves creating ethers and esters with specific properties based on the functional groups. This modification process and the resulting biopolymers have potential applications in drug delivery and other areas, thanks to their ability to form spherical nanoparticles suitable for these purposes. Cationic xylan derivatives, in particular, show promise in various applications, including as paper strength additives and antimicrobial agents (Petzold-Welcke et al., 2014).
Toxicity and Health Impact of BP-3
Benzophenone-3 (BP-3), a commonly used ultraviolet filter in skincare and food additives, has raised concerns due to its presence in biological fluids and tissues, potentially impacting reproduction. Studies on humans and animals suggest that high levels of BP-3 exposure may lead to various reproductive issues, highlighting the need for further research to understand its endocrine-disrupting effects more fully (Ghazipura et al., 2017).
Propriétés
IUPAC Name |
(3-benzoyl-4,6-dimethylpyridin-2-yl) 2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2NO3/c1-11-8-12(2)25-20(18(11)19(26)13-6-4-3-5-7-13)28-21(27)14-9-16(23)17(24)10-15(14)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSGUMAXCDUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)


![5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B3036791.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)
![(Z)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B3036797.png)
![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3036798.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[imino(3-pyridinyl)methyl]propanohydrazide](/img/structure/B3036800.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036801.png)
![3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole](/img/structure/B3036803.png)
![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyamino]methylidene]-N,N'-bis(2,4-dichlorophenyl)propanediamide](/img/structure/B3036808.png)